molecular formula C16H16N2O4S2 B12805170 4-Thiazolidinone, 3,3'-ethylenebis(2-(2-furyl)-, (+-)- CAS No. 131420-34-3

4-Thiazolidinone, 3,3'-ethylenebis(2-(2-furyl)-, (+-)-

Cat. No.: B12805170
CAS No.: 131420-34-3
M. Wt: 364.4 g/mol
InChI Key: OSTZLKXUWQQKPD-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)- is a heterocyclic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)- typically involves the reaction of ethylenediamine with 2-furyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)- is unique due to its dual ring structure combining both thiazolidinone and furan rings. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

131420-34-3

Molecular Formula

C16H16N2O4S2

Molecular Weight

364.4 g/mol

IUPAC Name

(2R)-2-(furan-2-yl)-3-[2-[(2R)-2-(furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H16N2O4S2/c19-13-9-23-15(11-3-1-7-21-11)17(13)5-6-18-14(20)10-24-16(18)12-4-2-8-22-12/h1-4,7-8,15-16H,5-6,9-10H2/t15-,16-/m1/s1

InChI Key

OSTZLKXUWQQKPD-HZPDHXFCSA-N

Isomeric SMILES

C1C(=O)N([C@H](S1)C2=CC=CO2)CCN3[C@H](SCC3=O)C4=CC=CO4

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CO2)CCN3C(SCC3=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.